Cimetidine EP Impurity F

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

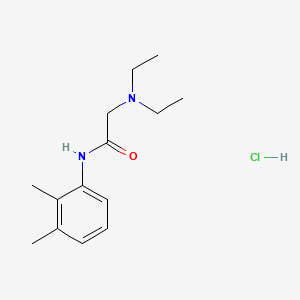

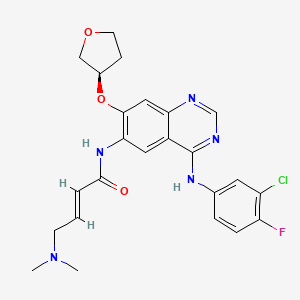

Cimetidine EP Impurity F, also known as 2-Cyano-1,3-bis [2- [ [ (5-methyl-1H-imidazol-4-yl)methyl]-sulfanyl]ethyl] guanidine, is an impurity standard of Cimetidine . Cimetidine is a medication classified as an H2 receptor antagonist, commonly used to reduce stomach acid production .

Molecular Structure Analysis

The molecular formula of Cimetidine EP Impurity F is C16H24N8S2 and its molecular weight is 392.5 . The SMILES string representation isCC1=C (CSCCN/C (NCCSCC2=C (C)NC=N2)=N/C#N)N=CN1 .

科学的研究の応用

Analytical Method Development

Cimetidine EP Impurity F can be used in the development of analytical methods . These methods are crucial in the pharmaceutical industry for ensuring the quality and safety of drugs.

Method Validation (AMV)

It can also be used in method validation , which is the process of proving that an analytical method is acceptable for its intended purpose. This is a critical step in ensuring the reliability of the test results.

Quality Control (QC) Application

Cimetidine EP Impurity F can be used in Quality Control (QC) applications . In the pharmaceutical industry, QC is essential to ensure that the final product meets the required standards and specifications.

Abbreviated New Drug Application (ANDA)

This compound can be used during the process of filing an Abbreviated New Drug Application (ANDA) . ANDA is a written request to the U.S. Food and Drug Administration (FDA) to manufacture and market a generic drug in the United States.

Commercial Production of Cimetidine

Cimetidine EP Impurity F can be used during the commercial production of Cimetidine . Cimetidine is a commonly used drug to treat ulcers of the stomach and intestines and conditions where the stomach produces too much acid.

Pharmaceutical Secondary Standard

Cimetidine EP Impurity F can be used as a pharmaceutical secondary standard . These standards are used in quality control testing, pharma method development for qualitative and quantitative analyses .

Certified Reference Material

It can be used as a Certified Reference Material . These materials are used in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .

Research and Development (R&D)

Cimetidine EP Impurity F can be used for Testing, R&D, and analytical Research Purposes . It can be used to study the properties of the compound, its interactions with other substances, its potential uses, and more .

作用機序

Target of Action

The primary target of Cimetidine EP Impurity F is the histamine H2 receptor, which is located on the basolateral membrane of the gastric parietal cell . This receptor plays a crucial role in the regulation of gastric acid secretion.

Mode of Action

Cimetidine EP Impurity F competitively inhibits histamine binding to the histamine H2 receptors . This inhibition results in reduced gastric acid secretion, as well as a reduction in pepsin and gastrins output .

Biochemical Pathways

The action of Cimetidine EP Impurity F affects the biochemical pathway of gastric acid secretion. By blocking the histamine H2 receptors, it inhibits the normal response to histamine, which is a potent stimulator of gastric acid secretion . This leads to a decrease in the volume and acidity of gastric secretions .

Pharmacokinetics

It is known that the systemic clearance of cimetidine, the parent compound, is high and mainly determined by renal clearance . The volume of distribution is approximately 1 L/kg, and the elimination half-life is approximately 2 hours . The absolute bioavailability in healthy subjects is about 60% .

Result of Action

The molecular and cellular effects of Cimetidine EP Impurity F’s action include reduced gastric acid secretion, reduced gastric volume, and reduced acidity . This can help manage conditions such as gastroesophageal reflux disease, peptic ulcer disease, and indigestion .

Action Environment

The action, efficacy, and stability of Cimetidine EP Impurity F can be influenced by various environmental factors. For instance, it is known that the compound should be protected from light for storage . .

Safety and Hazards

The safety data sheet for Cimetidine, the parent compound of Cimetidine EP Impurity F, indicates that it may cause allergy or asthma symptoms or breathing difficulties if inhaled, may cause an allergic skin reaction, may damage fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Cimetidine EP Impurity F involves the reaction between 2-cyano-4-methylpyridine and 2-chloro-5-nitrobenzonitrile.", "Starting Materials": ["2-cyano-4-methylpyridine", "2-chloro-5-nitrobenzonitrile"], "Reaction": [ "Step 1: Mix 2-cyano-4-methylpyridine and 2-chloro-5-nitrobenzonitrile in a suitable solvent like dimethylformamide.", "Step 2: Heat the mixture at a temperature range of 120-130°C for 12-16 hours.", "Step 3: Cool the reaction mixture and filter the solid formed.", "Step 4: The obtained solid is then purified by recrystallization using a suitable solvent like ethyl acetate to get the final product, Cimetidine EP Impurity F." ] } | |

CAS番号 |

55272-86-1 |

分子式 |

C16H24N8S2 |

分子量 |

392.55 |

純度 |

> 95% |

数量 |

Milligrams-Grams |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。